Triisopropylsilyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

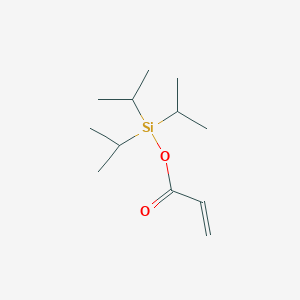

IUPAC Name |

tri(propan-2-yl)silyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2Si/c1-8-12(13)14-15(9(2)3,10(4)5)11(6)7/h8-11H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSIXYSSKXAOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166323 | |

| Record name | Tri-isopropyl silyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157859-20-6 | |

| Record name | Tris(1-methylethyl)silyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157859-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-isopropyl silyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157859206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-isopropyl silyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropylsilyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Triisopropylsilyl Acrylate (B77674): Chemical Properties and Applications

Introduction

Triisopropylsilyl acrylate (TIPS-A) is an organosilicon compound that incorporates a reactive acrylate moiety and a sterically bulky triisopropylsilyl protecting group.[1] This unique combination of functional groups makes it a versatile monomer and chemical intermediate with significant applications in polymer chemistry, materials science, and organic synthesis.[1][2] Its utility is particularly noted in the formulation of advanced coatings, adhesives, and materials for biomedical applications.[1][2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless liquid characterized by its reactive acrylate group and hydrolytically labile silyl (B83357) ester.[2][4] These features are central to its function in various chemical transformations. The physical and chemical properties are summarized in Table 1.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₂₄O₂Si | [2][5][6] |

| Molecular Weight | 228.41 g/mol | [2][5] |

| IUPAC Name | tri(propan-2-yl)silyl prop-2-enoate | [5] |

| CAS Number | 157859-20-6 | [2][5][6] |

| Appearance | Colorless clear liquid | [2][4] |

| Density | 0.871 - 0.91 g/mL | [2][7] |

| Boiling Point | 230.7 °C at 760 mmHg 102 °C at 10 mmHg | [2][7] |

| Flash Point | 77.6 - 78 °C | [7] |

| Refractive Index (n20D) | 1.43 - 1.45 | [2][7] |

| Water Solubility | Insoluble to low solubility (60-1,000,000 mg/L at 20-25°C) | [7][8] |

| Solubility | Soluble in organic solvents like ether | [8] |

| Vapor Pressure | 0.0649 mmHg at 25°C | [7] |

| Storage Temperature | 2-8°C, Refrigerated |[2][7] |

Spectral Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra are proprietary, the expected characteristics based on its molecular structure are outlined below. These are standard techniques used for quality control and structural elucidation.[9][10]

Table 2: Predicted Spectral Properties of this compound

| Spectroscopy | Feature | Expected Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Vinyl Protons (CH₂=CH) | δ 5.8 - 6.4 ppm (multiplets) |

| Methine Proton (-CH(CH₃)₂) | δ ~1.2 ppm (septet) | |

| Methyl Protons (-CH(CH₃)₂) | δ ~1.1 ppm (doublet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 ppm |

| Vinyl Carbons (CH₂=CH) | δ ~128 ppm, ~130 ppm | |

| Methine Carbon (-CH(CH₃)₂) | δ ~12 ppm | |

| Methyl Carbons (-CH(CH₃)₂) | δ ~18 ppm | |

| IR Spectroscopy | C=O Stretch (Ester) | ~1720-1740 cm⁻¹ |

| C=C Stretch (Alkenyl) | ~1630-1640 cm⁻¹ | |

| Si-O-C Stretch | ~1050-1150 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 228 |

Reactivity and Stability

Chemical Stability: this compound is stable under recommended storage conditions, typically refrigerated and under an inert atmosphere to protect from moisture.[2][6] The product is often supplied with a stabilizer like Butylated hydroxytoluene (BHT) to prevent premature polymerization.[2] The triisopropylsilyl group is known for its steric bulk, which provides significant stability against hydrolysis compared to smaller silyl ethers, a key feature for controlling the erosion rate in applications like self-polishing coatings.[11][12]

Reactivity:

-

Polymerization: As an acrylate monomer, it readily undergoes free-radical polymerization to form functional polymers.[1][11] It can be copolymerized with other monomers, such as methyl methacrylate (B99206) (MMA) and n-butyl acrylate (BA), to tailor the properties of the resulting polymer for specific applications, like marine antifouling coatings.[4][11]

-

Protecting Group: In organic synthesis, the triisopropylsilyl (TIPS) group serves as an excellent protecting group for the acrylate functionality, preventing it from undergoing unwanted side reactions under certain conditions.[1][13]

-

Hydrolysis: The silyl ester bond is susceptible to hydrolysis, especially under acidic or basic conditions, yielding poly(acrylic acid) and triisopropylsilanol (B95006). This controlled hydrolysis is the mechanism behind its use in erodible systems and self-polishing coatings.[11]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing high-purity this compound involves the reaction of triisopropylsilanol with acryloyl chloride in the presence of an acid scavenger and a polymerization inhibitor.[4][14]

Methodology:

-

Reaction Setup: A three-necked flask is charged with triisopropylsilanol (1 mol), toluene (B28343) as the solvent (400 ml), and triethylamine (B128534) as an acid-binding agent (1.2 mol) under a nitrogen atmosphere.[4]

-

Initial Reaction: The mixture is heated to 45°C and stirred for 3 hours.[4]

-

Inhibitor Addition: A polymerization inhibitor, such as thiodiphenylamine (0.03% of the mass of triisopropylsilanol), is added to the reaction mixture.[4][14]

-

Acryloylation: Acryloyl chloride (1.2 mol) is added dropwise to the mixture.[4][14]

-

Final Reaction and Purification: The reaction is continued for an additional 2 hours. The resulting mixture is then filtered, and the liquid phase is purified by rectification (distillation) to yield the final product.[4][14]

Caption: A generalized workflow for the synthesis of this compound.

Free Radical Polymerization

This compound is a key monomer in self-polishing coatings, often produced via free-radical polymerization.

Methodology:

-

Terpolymerization Example: The terpolymerization of this compound (SiA), methyl methacrylate (MMA), and n-butyl acrylate (BA) is conducted via free radical bulk polymerization at 70°C.[4][11]

-

Initiator: A suitable free-radical initiator (e.g., AIBN or benzoyl peroxide) is used to start the polymerization.

-

Reaction Control: The reaction is performed under an inert atmosphere to prevent oxygen inhibition. The monomer feed compositions are optimized to achieve the desired polymer properties.[11]

-

Analysis: The progress of the reaction and the composition of the resulting terpolymer are monitored using techniques like ¹H NMR.[11]

Caption: The three main stages of free-radical polymerization involving TIPS-Acrylate.

Applications in Research and Drug Development

The unique properties of this compound make it valuable in several high-technology fields.

-

Coatings and Adhesives: It is a critical monomer for producing high-performance, self-polishing antifouling coatings for marine vessels.[1][4][8] The polymer's controlled hydrolysis in seawater gradually releases the antifouling agent. It also enhances adhesion, durability, and chemical resistance in specialty coatings and adhesives.[1][2]

-

Biomedical Field: Its biocompatibility makes it suitable for coatings on medical devices that require resistance to bodily fluids.[2] The ability to form functionalized polymers opens avenues for its use in drug controlled-release systems and biosensor materials.[1][15]

-

Organic Synthesis: The TIPS group is a robust protecting group, allowing chemists to perform reactions on other parts of a molecule without affecting the acrylate group.[1][13]

-

Electronic Materials: The hydrophobicity and stability imparted by the silyl group are beneficial in producing electronic materials and surface modifiers.[1][3]

Caption: How the core properties of TIPS-Acrylate lead to its diverse applications.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: Safety and Hazard Information

| Hazard Class | GHS Classification | Precautionary Statements (Selected) | Source(s) |

|---|---|---|---|

| Flammability | Combustible liquid (Category 4) | P210: Keep away from heat/sparks/open flames. | [16] |

| Skin | Skin Irritation (Category 2) May cause an allergic skin reaction (Sensitization, Skin 1B) | P261: Avoid breathing vapors. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [5][16][17] |

| Eye | Serious Eye Irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16] |

| Environmental | Very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1) | P273: Avoid release to the environment. P391: Collect spillage. |[5][16][17] |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[16]

-

Take precautions against static discharge.[16]

References

- 1. dakenchem.com [dakenchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 157859-20-6 | this compound [sancaiindustry.com]

- 4. This compound | 157859-20-6 [chemicalbook.com]

- 5. This compound | C12H24O2Si | CID 167468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound [chinahutu.com]

- 9. mdpi.com [mdpi.com]

- 10. lehigh.edu [lehigh.edu]

- 11. researchgate.net [researchgate.net]

- 12. EP3305860A1 - Copolymer of triisopropylsilyl (meth)acrylate with (meth)acrylic acid derivative and making method - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN104151344A - Preparation method of high-purity triisopropyl silyl acrylate - Google Patents [patents.google.com]

- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. warshel.com [warshel.com]

An In-depth Technical Guide to the Synthesis of Triisopropylsilyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of triisopropylsilyl acrylate (B77674) (TIPS acrylate), a versatile monomer and protecting group reagent. The document details established synthesis protocols, presents key quantitative data in a structured format, and outlines the reaction mechanism.

Introduction

Triisopropylsilyl acrylate is a valuable compound in organic synthesis and materials science.[1] The sterically hindered triisopropylsilyl group serves as an effective protecting group for the acrylate moiety, preventing unwanted side reactions under specific conditions.[1] Furthermore, as an acrylate monomer, it can be polymerized to form functional polymers with applications in coatings, adhesives, and biomedical devices. This guide consolidates information from various sources to provide a practical and in-depth resource for the laboratory synthesis of this compound.

Synthesis Protocols

Two primary methods for the synthesis of this compound are prevalent in the literature, both of which involve the reaction of a triisopropylsilyl precursor with an acrylate source.

Protocol 1: Reaction of Triisopropyl Silanol (B1196071) with Acryloyl Chloride

This is the most commonly cited method, utilizing triisopropyl silanol and acryloyl chloride in the presence of an acid scavenger.

Experimental Protocol:

A detailed experimental procedure based on established protocols is as follows:[2][3]

-

Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add triisopropyl silanol (1.0 mol), toluene (B28343) (400 mL), and triethylamine (B128534) (1.2 mol).

-

Initial Reaction: Heat the mixture to 45°C and stir for 3 hours.

-

Inhibitor Addition: Add a polymerization inhibitor, such as phenothiazine (B1677639) or thiodiphenylamine (0.02-0.04% by mass of triisopropyl silanol).[2][3]

-

Acryloyl Chloride Addition: Slowly add acryloyl chloride (1.1-1.2 mol) dropwise to the reaction mixture while maintaining the temperature between 10-80°C (a reaction temperature of 45°C is often preferred).[2]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture for an additional 2 hours.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Purification: The crude product is purified by rectification (distillation under reduced pressure) to yield high-purity this compound.

Quantitative Data Summary for Protocol 1

| Parameter | Value | Reference |

| Triisopropyl Silanol | 1.0 mol | [2][3] |

| Acryloyl Chloride | 1.1 - 1.2 mol | [2] |

| Acid Scavenger (Triethylamine) | 1.1 - 1.4 mol | [2] |

| Solvent (Toluene) | 350 - 450 mL | [2] |

| Polymerization Inhibitor | 0.02 - 0.04% (w/w of silanol) | [2] |

| Reaction Temperature | 10 - 80 °C (45 °C preferred) | [2] |

| Reaction Time | 5 hours (3h initial + 2h post-addition) | [2][3] |

| Reported Yield | >97% | [3] |

| Reported Purity | >99.7% | [3] |

Protocol 2: Alternative Synthesis from Potassium Acrylate

An alternative method involves the reaction of triisopropylsilyl chloride with potassium acrylate.

Experimental Protocol:

-

Reaction Setup: Combine potassium acrylate and 2,6-di-tert-butyl-4-methyl-phenol (BHT) as a polymerization inhibitor in toluene under an inert atmosphere.

-

Reactant Addition: Add triisopropylsilyl chloride to the mixture.

-

Reaction: Heat the reaction mixture at 45-50°C for 6 hours.

-

Workup and Purification: The workup and purification would typically involve filtration of the potassium chloride byproduct followed by distillation of the solvent and purification of the product by vacuum distillation.

Quantitative Data Summary for Protocol 2

| Parameter | Value |

| Reactants | |

| Triisopropylsilyl Chloride | Molar equivalent to potassium acrylate |

| Potassium Acrylate | Molar equivalent to silyl (B83357) chloride |

| Solvent | Toluene |

| Inhibitor | 2,6-di-tert-butyl-4-methyl-phenol (BHT) |

| Temperature | 45 - 50 °C |

| Reaction Time | 6 hours |

Reaction Mechanism and Workflow

The synthesis of this compound via the reaction of triisopropyl silanol and acryloyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Reaction workflow for the synthesis of this compound.

Physical and Spectroscopic Data

Accurate characterization of the synthesized this compound is crucial for its use in further applications.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₄O₂Si |

| Molecular Weight | 228.4 g/mol |

| Appearance | Colorless transparent liquid |

| Boiling Point | 102 °C @ 10 mmHg |

| Density | 0.91 g/mL |

| Refractive Index (n20/D) | 1.45 |

Expected Spectroscopic Data:

-

¹H NMR:

-

Vinyl Protons: Three signals in the range of 5.8-6.5 ppm, exhibiting characteristic doublet of doublets splitting patterns.

-

Triisopropylsilyl Protons: A multiplet or septet for the CH group around 1.1-1.3 ppm and a doublet for the CH₃ groups around 1.0-1.2 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around 165 ppm.

-

Vinyl Carbons: Two signals between 128-132 ppm.

-

Triisopropylsilyl Carbons: Signals for the CH and CH₃ groups in the aliphatic region.

-

-

FTIR (Infrared Spectroscopy):

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C=C Stretch (Alkenyl): An absorption band around 1630-1640 cm⁻¹.

-

Si-O-C Stretch: A strong absorption in the region of 1000-1100 cm⁻¹.

-

C-H Stretches (Aliphatic and Vinylic): Bands in the 2850-3100 cm⁻¹ region.

-

Conclusion

The synthesis of this compound is a well-established procedure that can be reliably performed in a standard laboratory setting. The reaction of triisopropyl silanol with acryloyl chloride in the presence of an acid scavenger offers a high-yield route to this valuable compound. Careful control of reaction conditions and the use of a polymerization inhibitor are critical for achieving high purity and yield. This guide provides the necessary details for researchers and professionals to successfully synthesize and characterize this compound for their specific applications.

References

triisopropylsilyl acrylate molecular weight and formula

An In-depth Technical Guide to Triisopropylsilyl Acrylate (B77674)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triisopropylsilyl acrylate, a versatile monomer with significant potential in materials science and the biomedical field. The document details its chemical and physical properties, synthesis and polymerization protocols, and explores its emerging applications, particularly in the realm of drug development.

Core Molecular and Physical Properties

This compound (TISA) is an acrylate monomer functionalized with a bulky triisopropylsilyl protecting group. This structure imparts unique properties, influencing its polymerization behavior and the characteristics of the resulting polymers.

Molecular Formula: C₁₂H₂₄O₂Si[1]

Molecular Weight: 228.40 g/mol [2]

Quantitative data for this compound is summarized in the table below, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₄O₂Si | [1] |

| Molecular Weight | 228.40 g/mol | [2] |

| CAS Number | 157859-20-6 | [1] |

| Appearance | Colorless transparent liquid | [1] |

| Purity | ≥99.0% | [1] |

| Boiling Point | 230.7 °C | [1] |

| Flash Point | 77.6 °C | [1] |

| Solubility | Insoluble in water, soluble in organic solvents like ether | [1] |

Synthesis and Polymerization Protocols

The synthesis and polymerization of this compound are critical processes for its application. The bulky triisopropylsilyl group can influence reaction kinetics and the properties of the resulting polymers.

Synthesis of High-Purity this compound

A common method for synthesizing high-purity this compound involves the reaction of triisopropyl silanol (B1196071) with acryloyl chloride.

Experimental Protocol:

-

Reactant Mixture: In a reaction vessel under a nitrogen atmosphere, mix triisopropyl silanol (1 mole), a solvent such as toluene (B28343) (350-450 ml), and an acid-binding agent (1.1-1.4 moles).[3]

-

Inhibitor Addition: Add a polymerization inhibitor, such as phenothiazine (B1677639) or copper acetate, with a mass equivalent to 0.02-0.04% of the triisopropyl silanol mass.[3]

-

Acryloyl Chloride Addition: At a controlled temperature between 0-80 °C, slowly add acryloyl chloride (1-1.2 moles) dropwise to the mixture.[3]

-

Reaction Completion: After the addition of acryloyl chloride is complete, continue the reaction for an additional 2 hours.[3]

-

Purification: Filter the reaction mixture and purify the liquid phase by rectification to obtain the final product.[3]

Polymerization Techniques

Polymers of this compound can be synthesized through various methods, including free-radical polymerization and living polymerization techniques, which allow for greater control over the polymer architecture.

Free Radical Bulk Polymerization:

This method has been used in the terpolymerization of this compound (SiA), methyl methacrylate (B99206) (MMA), and n-butyl acrylate (BA) at 70 °C to create binders for self-polishing coatings.[4]

Group-Transfer Polymerization (GTP):

GTP is a form of living polymerization that can be used to synthesize copolymers of triisopropylsilyl (meth)acrylate with a narrow polydispersity index (Mw/Mn of up to 2.0).[5] This technique is advantageous for creating well-defined polymer structures.[5]

Experimental Protocol for GTP (General):

-

Initiator: A silylketene acetal (B89532) is used as the initiator.[5]

-

Monomers: Triisopropylsilyl (meth)acrylate and a (meth)acrylic acid derivative are used as monomers.[5]

-

Catalyst: The polymerization is conducted in the presence of a suitable catalyst.[5]

-

Reaction Conditions: The reaction temperature is typically maintained between -100°C and 200°C.[5]

-

Procedure: Any two of the monomer, catalyst, and initiator are mixed, and the addition of the third component starts the polymerization.[5]

Applications in Drug Development

The unique properties of this compound-based polymers make them promising candidates for various applications in the biomedical field, particularly in drug delivery. The biocompatibility of acrylate-based polymers is a critical factor, and while specific data for this compound is limited, the general class of acrylates has been extensively studied.[6]

Controlled Release Systems

Polymers derived from this compound have potential applications in controlled-release drug delivery systems. The silyl (B83357) group can impart hydrophobicity, which can be tailored to control the release rate of encapsulated drugs. Copolymers containing acrylate functionalities are widely explored for creating matrices and coatings for oral solid dosage forms to achieve sustained or targeted release.[7]

Biomedical Coatings and Devices

The ability to form durable and functional coatings makes this compound a candidate for modifying the surface of medical devices.[8] Such coatings can improve biocompatibility, reduce fouling, and provide a platform for immobilizing bioactive molecules.

Smart Drug Delivery Systems

The acrylate backbone of these polymers allows for copolymerization with functional monomers that can respond to specific physiological stimuli such as pH or temperature. This "smart" behavior is highly desirable for targeted drug delivery, where the drug is released preferentially at the site of action. For instance, pH-sensitive acrylic polymers are used for colonic drug release.[9]

Safety and Handling

This compound is classified as a skin sensitizer (B1316253) and is very toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. This compound [chinahutu.com]

- 2. This compound | C12H24O2Si | CID 167468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104151344A - Preparation method of high-purity triisopropyl silyl acrylate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. EP3305860A1 - Copolymer of triisopropylsilyl (meth)acrylate with (meth)acrylic acid derivative and making method - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Controlled release solid dosage forms using combinations of (meth)acrylate copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dakenchem.com [dakenchem.com]

- 9. pH-Sensitive Acrylic Terpolymers for the Coating of Orally Administered Drugs Used for Colonic Release - PMC [pmc.ncbi.nlm.nih.gov]

Triisopropylsilyl Acrylate: A Technical Guide for Advanced Applications

CAS Number: 157859-20-6 Synonyms: Acrylic acid triisopropylsilyl ester, TIPS Acrylate (B77674)

This technical guide provides an in-depth overview of triisopropylsilyl acrylate (TIPS acrylate), a versatile organosilicon monomer. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in its synthesis, properties, and applications. TIPS acrylate combines the reactivity of an acrylate group with the bulky, hydrophobic triisopropylsilyl protecting group, offering unique advantages in polymer chemistry, organic synthesis, and the development of advanced materials.

Chemical and Physical Properties

This compound is a colorless, transparent liquid.[1] Its key physical and chemical properties are summarized in the table below, providing a foundation for its use in various experimental settings. The bulky triisopropylsilyl group imparts significant steric hindrance and hydrophobicity to the molecule.

| Property | Value |

| Molecular Formula | C₁₂H₂₄O₂Si[2] |

| Molecular Weight | 228.41 g/mol [2] |

| Appearance | Colorless clear liquid[2] |

| Boiling Point | 102 °C at 10 mmHg[2] |

| Density | 0.91 g/mL[2] |

| Refractive Index (n20D) | 1.45[2] |

| Purity | ≥ 98% (GC)[2] |

| Solubility | Insoluble in water; soluble in organic solvents like ether.[3] |

| Storage Conditions | Store at 2 - 8 °C, sealed in a dry place.[2][4] |

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards. It is classified as a skin irritant and sensitizer (B1316253) and is toxic to aquatic life with long-lasting effects.[5][6] Adherence to the following safety protocols is mandatory.

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |

| Health Hazards | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[5] H317: May cause an allergic skin reaction.[5] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[4] |

| Environmental Hazards | GHS09 (Environment) | Warning | H410 / H411: Very toxic to aquatic life with long lasting effects.[5] |

| Physical Hazards | - | Warning | H227: Combustible liquid. |

Precautionary Measures: Users should wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5] Work should be conducted in a well-ventilated area to avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6] Contaminated work clothing should not be allowed out of the workplace.[5] Avoid release to the environment and collect any spillage.[5]

Experimental Protocols

Synthesis of this compound

A high-purity synthesis of this compound can be achieved through the esterification of triisopropyl silanol (B1196071) with acryloyl chloride.[1][7] The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.

Materials:

-

Triisopropyl silanol (1 mol)

-

Toluene (400 ml)

-

Triethylamine (B128534) (1.2 mol)

-

Acryloyl chloride (1.2 mol)

-

Thiodiphenylamine (0.03% of triisopropyl silanol mass)

-

Three-necked flask equipped with a stirrer, nitrogen inlet, and condenser

Procedure:

-

Under a nitrogen atmosphere, combine triisopropyl silanol, toluene, and triethylamine in the three-necked flask.[1]

-

Heat the mixture to 45°C and stir for 3 hours.[1]

-

Add thiodiphenylamine, which acts as a polymerization inhibitor.[1]

-

Slowly add acryloyl chloride to the reaction mixture.[1]

-

Continue the reaction for an additional 2 hours.[1]

-

Following the reaction, the product, this compound, is isolated via rectification. This process typically yields a product with a purity greater than 99.7%.[1]

Free Radical Polymerization

This compound is a valuable monomer for creating functional polymers via polymerization techniques like free-radical polymerization.[8] It can be copolymerized with other common monomers, such as methyl methacrylate (B99206) (MMA) and n-butyl acrylate (BA), to produce self-polishing coatings.[1][9]

Materials:

-

This compound (SiA) monomer

-

Co-monomers (e.g., MMA, BA)

-

Free radical initiator (e.g., AIBN)

-

Solvent (for solution polymerization, if not bulk)

Procedure (Bulk Polymerization Example):

-

Charge a reactor with a predetermined feed composition of this compound and co-monomers (e.g., MMA, BA).[9]

-

Add a free radical initiator.

-

Heat the mixture to a specified temperature (e.g., 70°C) to initiate polymerization.[1][9]

-

Maintain the reaction under controlled conditions to achieve the desired conversion and molecular weight.

-

The resulting terpolymer can be analyzed for its composition and properties.[9] For certain applications, living polymerization techniques may be preferred to achieve a narrow polydispersity index (Mw/Mn).[10]

Applications in Research and Development

The unique structure of this compound lends itself to a wide range of applications, from creating advanced materials to roles in organic synthesis and drug delivery.[8]

Key Application Areas:

-

Polymer Chemistry: It is a key monomer for synthesizing polymers with tailored properties.[2] The silyl (B83357) group can be hydrolyzed under specific conditions, which is a critical feature for creating self-polishing antifouling coatings for marine applications.[1][10] These coatings gradually wear away, releasing biocides and preventing the buildup of marine organisms.

-

Organic Synthesis: The triisopropylsilyl group serves as a bulky and effective protecting group for the acrylate functionality, preventing it from undergoing unwanted side reactions during multi-step syntheses.[8] Its large size can also direct reactions to other parts of a molecule.[11]

-

Coatings and Adhesives: TIPS acrylate is used to formulate high-performance coatings and adhesives.[2][8] It enhances water resistance, thermal stability, adhesion, and chemical resistance in the final products.[2][8]

-

Surface Modification: The compound is used to modify surfaces, imparting hydrophobicity and improved chemical resistance, which is beneficial in the electronics and textiles industries.[2][8]

-

Biomedical and Drug Development: In the biomedical field, TIPS acrylate holds potential for creating biocompatible materials.[8] Its acrylate group allows for further functionalization, making it suitable for developing drug controlled-release systems, biosensor materials, and durable coatings for medical devices.[2][8] Acrylate-based polymers are often used as pressure-sensitive adhesives in transdermal drug delivery systems.[12]

References

- 1. This compound | 157859-20-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [chinahutu.com]

- 4. This compound | 157859-20-6 [sigmaaldrich.com]

- 5. warshel.com [warshel.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. CN104151344A - Preparation method of high-purity triisopropyl silyl acrylate - Google Patents [patents.google.com]

- 8. dakenchem.com [dakenchem.com]

- 9. researchgate.net [researchgate.net]

- 10. EP3305860A1 - Copolymer of triisopropylsilyl (meth)acrylate with (meth)acrylic acid derivative and making method - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Physical Properties of Triisopropylsilyl Acrylate (B77674)

Abstract

Triisopropylsilyl acrylate (TIPSA) is a versatile monomer utilized in polymer chemistry and materials science. Its unique structure, combining a reactive acrylate group with a bulky, hydrolytically labile triisopropylsilyl ether, offers a range of desirable properties for the synthesis of advanced materials. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and polymerization, and an exploration of its potential applications in the field of drug development, particularly in controlled-release systems.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₄O₂Si | [1][2] |

| Molecular Weight | 228.40 g/mol | [1][3] |

| CAS Number | 157859-20-6 | [1][2] |

| Appearance | Colorless, clear liquid | [3] |

| Density | 0.871 g/cm³ | [2] |

| Boiling Point | 230.7 °C at 760 mmHg | [2][4] |

| Flash Point | 77.6 °C | [2][4] |

| Refractive Index | 1.43 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ether. | [4] |

| Vapor Pressure | 0.0649 mmHg at 25°C | [2] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and polymerization of this compound are crucial for its effective use in research and development.

Synthesis of High-Purity this compound

A common method for the synthesis of high-purity this compound involves the reaction of triisopropylsilanol (B95006) with acryloyl chloride in the presence of an acid-binding agent.[5][6]

Materials:

-

Triisopropylsilanol

-

Toluene (B28343) (or another suitable solvent like n-hexane, xylene)

-

Triethylamine (B128534) (or another suitable acid-binding agent)

-

Acryloyl chloride

-

Phenothiazine (B1677639) or copper acetate (B1210297) (polymerization inhibitor)[5]

-

Nitrogen gas supply

-

Standard glass reaction vessel with stirring, dropping funnel, and reflux condenser

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, mix triisopropylsilanol (1 mol), toluene (350-450 mL), and triethylamine (1.1-1.4 mol).[5]

-

Add a small amount of polymerization inhibitor, such as phenothiazine or copper acetate (0.02-0.04% of the mass of triisopropylsilanol).[5]

-

Under a nitrogen atmosphere, heat the mixture to a temperature between 10-80°C (an optimal temperature of 45°C has been reported).[5]

-

Slowly add acryloyl chloride (1-1.2 mol) dropwise to the reaction mixture while maintaining the temperature.[5]

-

After the addition is complete, continue to stir the reaction mixture for an additional 2 hours.[5]

-

Cool the mixture to room temperature and filter to remove the triethylammonium (B8662869) chloride salt formed during the reaction.

-

The resulting liquid phase is then subjected to rectification (distillation) to obtain the high-purity this compound product.[5]

Caption: Workflow for the synthesis and purification of this compound.

Free Radical Polymerization of this compound

This compound can be polymerized via free radical polymerization to form poly(this compound).[7]

Materials:

-

This compound (monomer)

-

A free radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)

-

An appropriate solvent (e.g., toluene, THF)

-

Nitrogen or Argon gas supply

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Dissolve the this compound monomer in the chosen solvent within the reaction vessel.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes to prevent oxygen inhibition of the polymerization.[8]

-

Add the free radical initiator to the solution. The amount will depend on the desired molecular weight of the polymer.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., ~60-80°C for AIBN).[8]

-

Maintain the temperature and stirring for a set period (several hours to overnight) to allow the polymerization to proceed.

-

The polymerization can be terminated by cooling the reaction mixture and exposing it to air.

-

The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and subsequent drying.

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show characteristic signals for the acrylate protons (three distinct multiplets in the vinyl region, ~5.8-6.4 ppm) and the triisopropylsilyl group (a multiplet for the CH group and a doublet for the CH₃ groups).

-

¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the two carbons of the vinyl group, and the carbons of the triisopropylsilyl group are expected. The chemical shifts of acrylate carbons are typically around 128-132 ppm for the CH₂ and CH, and around 165 ppm for the C=O.[9]

-

IR Spectroscopy: Key absorption bands would include the C=O stretching of the ester group (~1720-1740 cm⁻¹), C=C stretching of the acrylate (~1635 cm⁻¹), and Si-O-C stretching.[10][11]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, likely involving the loss of the isopropyl groups and the acrylate moiety.

Potential for Biomedical and Drug Development Applications

While this compound is primarily used in materials science, its chemical functionalities present intriguing possibilities for biomedical applications, particularly in drug delivery.[12]

The silyl (B83357) ether bond in this compound is known to be susceptible to hydrolysis, especially under acidic conditions.[4] This property can be exploited in the design of drug delivery systems where a therapeutic agent is attached to the polymer backbone via a silyl ether linkage.

Controlled Drug Release

Polymers synthesized from this compound or its co-polymers can serve as a scaffold for prodrugs. A drug with a hydroxyl group can be covalently attached to the silicon atom, forming a silyl ether prodrug. In the physiological environment, particularly in the slightly acidic milieu of tumor tissues or within cellular compartments like endosomes and lysosomes, the silyl ether bond can be cleaved, releasing the active drug. The rate of this release can be tuned by modifying the steric and electronic properties of the substituents on the silicon atom. The bulky triisopropyl groups in TIPSA confer significant stability, which could be advantageous for slower, more sustained release profiles.

Caption: Conceptual diagram of a silyl acrylate-based drug delivery system.

Transdermal Drug Delivery

Silicone-containing acrylic polymers are also being explored for use in transdermal drug delivery patches. These materials can offer a good balance of adhesion, drug solubility, and release characteristics. For instance, silicone-containing acrylic polymers have been investigated for the transdermal delivery of amine drugs such as amphetamine, methylphenidate, and rivastigmine.[13][14] The incorporation of silyl acrylate monomers like TIPSA into these polymer systems could be a strategy to modulate the properties of the adhesive matrix and control the release of the incorporated drug.

Conclusion

This compound is a valuable monomer with well-characterized physical properties. Its synthesis and polymerization can be achieved through established chemical protocols. Beyond its traditional applications in materials science, the unique chemical reactivity of the triisopropylsilyl ether group suggests significant potential for its use in the development of advanced drug delivery systems. Further research into the biocompatibility and degradation kinetics of poly(this compound) and its copolymers is warranted to fully explore its utility in the pharmaceutical and biomedical fields.

References

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 4. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. radtech.org [radtech.org]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. youtube.com [youtube.com]

- 13. echemi.com [echemi.com]

- 14. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

Triisopropylsilyl Acrylate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for triisopropylsilyl acrylate (B77674) (TISA). The following sections detail the chemical and physical properties, hazard identification, toxicological data, safe handling and storage procedures, personal protective equipment (PPE) recommendations, emergency protocols, and waste disposal guidelines. This guide is intended to provide essential safety information for laboratory and manufacturing personnel working with this compound.

Chemical Identification and Physical Properties

Triisopropylsilyl acrylate is a silyl-functional acrylate monomer. It is primarily used in the synthesis of polymers for specialized applications such as marine anti-fouling coatings, adhesives, and other advanced polymer systems.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 157859-20-6 | [1][3] |

| Molecular Formula | C₁₂H₂₄O₂Si | [3] |

| Molecular Weight | 228.41 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 220-225 °C | [1] |

| 230.7 °C | [3] | |

| 102 °C / 10 mmHg | ||

| Flash Point | 77.6 °C | [3][4] |

| 78 °C | ||

| Density | 0.871 g/cm³ | [4] |

| Specific Gravity (20/20) | 0.91 | |

| Refractive Index | 1.45 | |

| Solubility | Insoluble in water; soluble in organic solvents like ether. | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification and associated hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Classification for this compound

| Classification | Hazard Statement | GHS Code | Source |

| Flammable liquids | Combustible liquid | H227 | |

| Skin corrosion/irritation | Causes skin irritation | H315 | [5] |

| Serious eye damage/eye irritation | Causes serious eye irritation | H319 | |

| Skin sensitization | May cause an allergic skin reaction | H317 | [5] |

| Hazardous to the aquatic environment, short-term (acute) | Very toxic to aquatic life | H400 | [6] |

| Hazardous to the aquatic environment, long-term (chronic) | Very toxic to aquatic life with long lasting effects | H410 | |

| Hazardous to the aquatic environment, long-term (chronic) | Toxic to aquatic life with long lasting effects | H411 | [5] |

Toxicological Data

The primary toxicological concerns associated with this compound are skin irritation and sensitization.[5] Ingestion and dermal exposure data from animal studies are summarized below.

Table 3: Acute Toxicity Data for this compound

| Route | Species | Value | Source |

| Oral | Rat | LD50: > 2500 mg/kg bw | [5] |

| Dermal | Rat | LD50: > 2000 mg/kg bw | [5] |

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling

-

Ventilation: Use in a well-ventilated area.[7] Process enclosures, local exhaust ventilation, or other engineering controls should be used to keep airborne contaminant levels below recommended exposure limits.[5]

-

Avoid Contact: Avoid contact with skin and eyes.[5]

-

Personal Hygiene: Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[5] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Grounding of equipment is recommended.[8]

-

Inert Atmosphere: Do not handle under an inert atmosphere (e.g., nitrogen). The presence of oxygen is necessary for the inhibitor to function effectively.[8][9]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[9] Some suppliers recommend refrigeration (0-10°C).

-

Containers: Keep containers tightly sealed.[7] Store in sealed containers secured from falling.[5]

-

Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

-

Inhibitor Maintenance: Ensure good distribution of the inhibitor and dissolved oxygen. Observe the maximum storage time.[8] The product is often stabilized with BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone).[9]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source |

| Eye/Face Protection | Close-fitting protective goggles or safety glasses with side shields. A face shield may be necessary for larger quantities or when splashing is a risk. | [5][10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile gloves are more protective for acrylates than latex or vinyl). Protective clothing to prevent skin contact. Disposable clothing may be appropriate. | [5][11] |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient or during aerosol-generating procedures, a NIOSH-approved respirator may be required. The filter class must be suitable for the maximum expected contaminant concentration. | [5][10] |

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the exposed person to fresh air. If symptoms persist, seek medical attention.[5]

-

Skin Contact: Take off all contaminated clothing immediately. Wash the contaminated skin with plenty of water and detergent. If skin irritation or rash occurs, get medical advice/attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[5]

-

Ingestion: Rinse mouth with water. Seek medical advice/attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, dry powder, foam, and carbon dioxide may be used.[5]

-

Special Hazards: Hazardous decomposition products include silicon dioxide, carbon monoxide, and carbon dioxide.[5]

-

Protective Equipment: Fire-fighters should wear appropriate protective equipment and a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[5]

Accidental Release Measures

For non-emergency personnel, evacuate the area and ensure adequate ventilation. For emergency responders, wear appropriate respiratory protection if vapor is generated.[5] Prevent the material from entering drains or water courses.[5] Absorb the spill with a suitable inert material (e.g., sand, kieselguhr) and transfer it to labeled containers for disposal.[5] Wash the spill site with water.[5]

References

- 1. CAS 157859-20-6 | this compound [sancaiindustry.com]

- 2. This compound | 157859-20-6 [chemicalbook.com]

- 3. This compound [chinahutu.com]

- 4. Page loading... [wap.guidechem.com]

- 5. warshel.com [warshel.com]

- 6. This compound | C12H24O2Si | CID 167468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. newstetic.com [newstetic.com]

- 8. petrochemistry.eu [petrochemistry.eu]

- 9. nbinno.com [nbinno.com]

- 10. toxicitylab.com [toxicitylab.com]

- 11. dermnetnz.org [dermnetnz.org]

Solubility of Triisopropylsilyl Acrylates in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triisopropylsilyl acrylate (B77674) in organic solvents. Recognizing the current gap in publicly available quantitative data, this document furnishes qualitative solubility information, a detailed experimental protocol for determining precise solubility values, and a logical workflow to guide researchers in their laboratory practices.

Introduction

Triisopropylsilyl acrylate (TIPS-Ac) is a versatile monomer increasingly utilized in the synthesis of specialty polymers for applications ranging from advanced coatings and adhesives to biomedical devices. Its bulky triisopropylsilyl group imparts unique properties such as hydrophobicity, thermal stability, and controlled reactivity. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in polymerization reactions, formulation development, and purification processes. This guide aims to equip researchers with the necessary information to confidently work with this compound.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in scientific literature or chemical databases. However, qualitative assessments consistently indicate its general solubility in common non-polar and polar aprotic organic solvents.

Table 1: Qualitative Solubility of this compound and Structurally Related Silyl Acrylates

| Solvent | Compound | Solubility | Temperature (°C) | Citation |

| Diethyl Ether | This compound | Soluble | Not Specified | [1] |

| Diethyl Ether | Methyl (1-trimethylsilyl)acrylate | Soluble | Not Specified | [2] |

| Tetrahydrofuran (THF) | Methyl (1-trimethylsilyl)acrylate | Soluble | Not Specified | [2] |

| Ethanol | Methyl (1-trimethylsilyl)acrylate | Soluble | Not Specified | [2] |

| Most Organic Solvents | Methyl (1-trimethylsilyl)acrylate | Soluble | Not Specified | [2] |

Note: The information for Methyl (1-trimethylsilyl)acrylate is provided as a reference for a structurally similar compound. Direct quantitative comparison is not recommended without experimental verification.

For general reference, a non-silyl analogue, methyl acrylate, is reported to be miscible with most organic solvents.[3] However, the presence of the large triisopropylsilyl group in TIPS-Ac is expected to significantly influence its solubility characteristics, likely favoring less polar solvents.

Experimental Protocol for Determining Solubility

To empower researchers to obtain precise and reliable solubility data for this compound, the following detailed experimental protocol, based on the isothermal shake-flask method, is provided. This method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (± 0.5 °C)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV or RI for HPLC)

-

Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation

-

Drying oven

Procedure

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that the solvent becomes saturated. b. Record the initial mass of the this compound. c. Add a known volume or mass of the desired organic solvent to the vial. d. Securely seal the vial to prevent solvent evaporation. e. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). f. Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the liquid phase remains constant, confirming equilibrium has been reached.

-

Sample Collection and Preparation: a. Once equilibrium is established, cease agitation and allow the vial to stand undisturbed in the constant temperature environment for at least 4 hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the equilibrium temperature) syringe. c. Immediately pass the collected solution through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility. d. Transfer the filtered, saturated solution to a pre-weighed volumetric flask and record the mass of the solution.

-

Quantification of Solute:

-

Gravimetric Method (for non-volatile solutes in volatile solvents): a. Gently evaporate the solvent from the volumetric flask using a rotary evaporator or a stream of nitrogen. b. Once the solvent is removed, place the flask in a drying oven at a temperature well below the boiling point of this compound to remove any residual solvent. c. Cool the flask to room temperature in a desiccator and weigh it to determine the mass of the dissolved this compound. d. Calculate the solubility in the desired units (e.g., g/100 mL or g/100 g of solvent).

-

Chromatographic Method (GC or HPLC): a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Generate a calibration curve by analyzing the standard solutions using an appropriate chromatographic method. c. Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. d. Analyze the diluted sample and determine its concentration from the calibration curve. e. Calculate the original concentration of the saturated solution, which represents the solubility.

-

Data Presentation

All quantitative data should be summarized in a structured table for easy comparison. The table should include the solvent, the determined solubility with units (e.g., g/100 mL, mol/L), the temperature at which the measurement was taken, and the analytical method used.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Caption: Factors Influencing Application Performance.

References

basic mechanism of triisopropylsilyl protecting group

An In-Depth Technical Guide on the Core Mechanism of the Triisopropylsilyl (TIPS) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The triisopropylsilyl (TIPS) group is a sterically hindered organosilicon moiety extensively employed in organic synthesis as a protecting group for alcohols. Its bulky nature confers significant stability, allowing for selective protection and deprotection, a crucial aspect in the synthesis of complex molecules. This guide delves into the fundamental mechanism of the TIPS protecting group, providing a comprehensive overview of its application, stability, and cleavage.

Core Principles of TIPS Protection

The primary role of the TIPS group is to temporarily replace the acidic proton of a hydroxyl group, rendering it inert to various reaction conditions such as those involving strong bases, nucleophiles, and certain oxidizing and reducing agents. The large steric hindrance provided by the three isopropyl groups shields the silicon-oxygen bond from cleavage, making it significantly more stable than less hindered silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) and triethylsilyl (TES) ethers.[1]

Introduction of the TIPS Protecting Group

The protection of an alcohol with a TIPS group is typically achieved by reacting the alcohol with triisopropylsilyl chloride (TIPSCl) in the presence of a base. The base serves to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic silicon atom of TIPSCl and displacing the chloride ion.

A common base used for this transformation is imidazole (B134444), which is believed to play a dual role. It not only acts as a base but also as a nucleophilic catalyst, forming a more reactive silylimidazolium intermediate.

Mechanism of Protection

The reaction proceeds via a nucleophilic substitution at the silicon center. The alcohol, activated by the base, attacks the silicon atom of TIPSCl, leading to the formation of the TIPS ether and a salt byproduct.

Diagram of the alcohol protection mechanism.

Relative Stability of Silyl Ethers

The stability of silyl ethers is a critical factor in their selection and application. The steric bulk of the substituents on the silicon atom directly correlates with the stability of the silyl ether. The TIPS group, with its three bulky isopropyl groups, is one of the more robust common silyl ethers.

| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

Data compiled from various sources.[1][2]

Deprotection of TIPS Ethers

The removal of the TIPS group, or deprotection, is typically achieved under acidic conditions or with a source of fluoride (B91410) ions. The choice of deprotection method depends on the sensitivity of the substrate and the presence of other protecting groups.

Fluoride-Mediated Deprotection

Fluoride ions have a high affinity for silicon, forming a strong Si-F bond, which drives the cleavage of the Si-O bond.[3] The most common fluoride source is tetrabutylammonium (B224687) fluoride (TBAF). Other reagents include hydrogen fluoride-pyridine complex (HF-pyridine) and triethylamine (B128534) trihydrofluoride (Et3N·3HF), which are less basic alternatives.[3]

Diagram of the fluoride-mediated deprotection mechanism.

Acid-Catalyzed Deprotection

Under acidic conditions, the oxygen atom of the silyl ether is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a solvent molecule (e.g., water or alcohol). This is followed by the cleavage of the Si-O bond. Due to its steric bulk, the deprotection of TIPS ethers often requires stronger acidic conditions compared to less hindered silyl ethers.

Diagram of the acid-catalyzed deprotection mechanism.

Experimental Protocols

Protection of a Primary Alcohol with TIPSCl

Materials:

-

Primary alcohol (1.0 equiv)

-

Triisopropylsilyl chloride (TIPSCl, 1.2 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve the primary alcohol and imidazole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add TIPSCl dropwise to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Deprotection of a TIPS Ether using TBAF

Materials:

-

TIPS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TIPS-protected alcohol in anhydrous THF under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution at room temperature.

-

Stir the reaction for 1-4 hours and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[3]

Summary of Deprotection Conditions

| Reagent | Solvent(s) | Temperature | Typical Reaction Time | Yield (%) |

| n-Bu₄N⁺F⁻ (TBAF) | THF | Room Temperature | 30 min - 4 h | 84 - 95 |

| HF | MeCN | Room Temperature | 2 h | 91 |

| HCl | H₂O, MeOH | Room Temperature | 15 h | 81 |

| Et₃N·3HF | THF | Room Temperature | 2.5 days | 100 |

Data compiled from SynArchive.[4]

Conclusion

The triisopropylsilyl protecting group is a powerful tool in modern organic synthesis, offering a high degree of stability due to its significant steric bulk. A thorough understanding of its introduction and cleavage mechanisms, as well as its relative stability compared to other silyl ethers, is paramount for its effective implementation in the synthesis of complex molecules. The choice of protection and deprotection conditions should be carefully considered based on the specific substrate and the overall synthetic strategy.

References

Methodological & Application

Application Notes and Protocols for Triisopropylsilyl Acrylate Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various techniques for the polymerization of triisopropylsilyl acrylate (B77674) (TIPSA), a versatile monomer utilized in the synthesis of advanced polymer materials. The controlled polymerization of TIPSA is crucial for producing well-defined polymers with tailored properties for applications in drug delivery, medical devices, and specialty coatings. This document details protocols for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and generalized methods for anionic and cationic polymerization of TIPSA.

Data Presentation: Comparative Analysis of Polymerization Techniques

The following table summarizes typical quantitative data obtained from different controlled polymerization techniques for silyl-functionalized acrylates and methacrylates, providing an indication of expected outcomes for TIPSA polymerization under similar conditions.

| Polymerization Technique | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Initiator/Catalyst System | Reference |

| RAFT | 3-[Tris(trimethylsilyloxy)silyl] propyl methacrylate (B99206) | 5,000 - 50,000 | < 1.20 | 2-Cyanoprop-2-yl dithiobenzoate (CPDB) / AIBN | Adapted from[1] |

| ATRP | Methyl Methacrylate | 8,760 | 1.10 | Ethyl 2-bromoisobutyrate / CuBr / N-propyl-2-pyridylmethanimine | Adapted from[2] |

| Anionic | Methyl Methacrylate | 10,000 - 100,000 | < 1.10 | s-BuLi / DPE | Representative |

| Cationic | Alkyl Vinyl Ether | 5,000 - 50,000 | 1.1 - 1.3 | 1-(Isobutoxy)ethyl acetate (B1210297) / Lewis Acid | Representative |

Experimental Protocols

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile and robust method for controlling radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The following protocol is adapted from the successful RAFT polymerization of a structurally similar silyl (B83357) methacrylate and is expected to be a good starting point for TIPSA.

Materials:

-

Triisopropylsilyl acrylate (TIPSA), inhibitor removed

-

2-Cyanoprop-2-yl dithiobenzoate (CPDB) as RAFT agent

-

Azobisisobutyronitrile (AIBN) as initiator

-

Anhydrous toluene (B28343) or dioxane as solvent

-

Schlenk flask, magnetic stirrer, oil bath, and vacuum/inert gas line

Protocol:

-

Preparation of Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (CPDB) and initiator (AIBN). A typical molar ratio of [TIPSA]:[CPDB]:[AIBN] is 200:1:0.2.

-

Add the desired amount of TIPSA monomer and anhydrous solvent to the flask.

-

Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The flask is backfilled with an inert gas (e.g., argon or nitrogen) and placed in a preheated oil bath at 60-80°C. The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion.

-

Termination and Purification: The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air. The polymer is then precipitated in a non-solvent such as cold methanol (B129727), filtered, and dried under vacuum to a constant weight.

-

Characterization: The resulting polymer's molecular weight (Mn) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC). Monomer conversion can be monitored by ¹H NMR spectroscopy.

Caption: Workflow for RAFT polymerization of TIPSA.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst to reversibly activate and deactivate propagating polymer chains. The following is a representative protocol for the ATRP of acrylates that can be adapted for TIPSA.

Materials:

-

This compound (TIPSA), inhibitor removed

-

Ethyl 2-bromoisobutyrate (EBiB) as initiator

-

Copper(I) bromide (CuBr) as catalyst

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand

-

Anhydrous toluene or anisole (B1667542) as solvent

-

Schlenk flask, magnetic stirrer, oil bath, and vacuum/inert gas line

Protocol:

-

Catalyst/Ligand Complex Formation: To a dry Schlenk flask under an inert atmosphere, add CuBr and the solvent. Add the PMDETA ligand and stir until a homogeneous solution is formed.

-

Addition of Monomer and Initiator: Add the TIPSA monomer to the catalyst solution.

-

Degassing: The mixture is degassed by three freeze-pump-thaw cycles.

-

Initiation: After the final thaw and backfilling with inert gas, add the EBiB initiator via syringe to start the polymerization.

-

Polymerization: The reaction flask is placed in a thermostated oil bath, typically at 60-90°C, and stirred for the desired reaction time.

-

Termination and Purification: The polymerization is terminated by opening the flask to air, which oxidizes the copper catalyst. The mixture is then diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina (B75360) to remove the copper catalyst. The polymer is isolated by precipitation in cold methanol, followed by filtration and drying under vacuum.

-

Characterization: The polymer is characterized by GPC for Mn and PDI, and ¹H NMR for conversion.

Caption: Workflow for ATRP of TIPSA.

Anionic Polymerization (Representative Protocol)

Anionic polymerization can produce polymers with very narrow molecular weight distributions but requires stringent reaction conditions due to the high reactivity of the anionic propagating species. This protocol is a generalized procedure for the anionic polymerization of acrylates and will likely require optimization for TIPSA.

Materials:

-

This compound (TIPSA), rigorously purified and dried

-

sec-Butyllithium (s-BuLi) as initiator

-

1,1-Diphenylethylene (DPE) as an initiator moderator (optional)

-

Anhydrous tetrahydrofuran (B95107) (THF) as solvent, freshly distilled

-

High-vacuum apparatus, including all-glass sealed reactors or Schlenk line with rigorous inert atmosphere techniques

Protocol:

-

Solvent and Monomer Purification: THF is purified by distillation from sodium/benzophenone ketyl under argon. TIPSA is purified by distillation under reduced pressure and stored over molecular sieves.

-

Reactor Preparation: The reaction vessel is flame-dried under high vacuum to remove any adsorbed moisture.

-

Reaction Setup: Anhydrous THF is distilled into the reactor under vacuum. The reactor is cooled to -78°C.

-

Initiation: A solution of s-BuLi is added to the THF, optionally pre-reacted with a small amount of DPE to form a less reactive, colored initiator.

-

Polymerization: The purified TIPSA monomer is slowly added to the initiator solution at -78°C with vigorous stirring. The polymerization is typically very fast.

-

Termination: The polymerization is terminated by the addition of degassed methanol.

-

Purification: The polymer is precipitated in a large excess of a non-solvent like methanol or water, filtered, and dried under vacuum.

-

Characterization: The polymer is analyzed by GPC and NMR.

Caption: Workflow for anionic polymerization of TIPSA.

Cationic Polymerization (Representative Protocol)

Cationic polymerization of acrylates is less common and more challenging to control than radical or anionic methods. It is typically initiated by strong acids or Lewis acids and is highly sensitive to impurities. This is a generalized protocol and would require significant optimization for TIPSA.

Materials:

-

This compound (TIPSA), rigorously purified and dried

-

A Lewis acid initiator system, e.g., SnCl₄ with a co-initiator like water or an alcohol.

-

Anhydrous, non-polar solvent such as dichloromethane (B109758) or toluene.

-

Dry glassware and inert atmosphere conditions.

Protocol:

-

Rigorous Purification: All reagents and solvents must be scrupulously dried and purified.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, the solvent and TIPSA monomer are added and cooled to a low temperature (e.g., -78°C to 0°C).

-

Initiation: The Lewis acid initiator (e.g., SnCl₄) is added, followed by the co-initiator if required.

-

Polymerization: The reaction is maintained at the low temperature with stirring.

-

Termination: The polymerization is quenched by the addition of a nucleophilic agent such as methanol or ammonia.

-

Purification: The polymer is isolated by precipitation in a non-solvent, filtered, and dried.

-

Characterization: The resulting polymer is characterized by GPC and NMR.

References

Application Notes and Protocols for the Free Radical Polymerization of Triisopropylsilyl Acrylate (TIPSA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(triisopropylsilyl acrylate) (PTIPSA) via free radical polymerization. This includes conventional free radical polymerization and controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). Additionally, a protocol for the subsequent hydrolysis of PTIPSA to the hydrophilic poly(acrylic acid) (PAA) is described, a crucial step for various biomedical applications, including drug delivery.

Introduction